PFE-360

Übersicht

Beschreibung

PFE-360, also known as PF-06685360, is a potent, selective, brain-penetrating, and orally active leucine-rich repeat kinase 2 (LRRK2) inhibitor . It has a molecular weight of 308.34 and a molecular formula of C16H16N6O .

Physical And Chemical Properties Analysis

This compound is a solid, off-white to gray compound . It has a molecular weight of 308.34 and a molecular formula of C16H16N6O .Wissenschaftliche Forschungsanwendungen

Forschung zu Parkinson-Krankheit

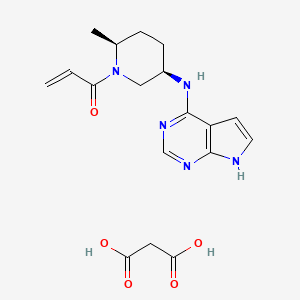

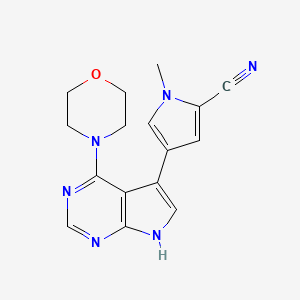

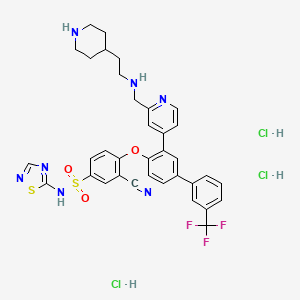

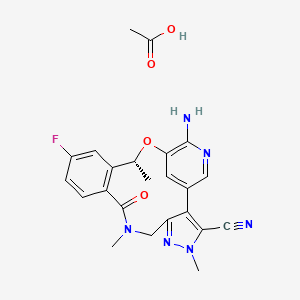

PFE-360: ist ein potenter und selektiver Inhibitor der LRRK2-Kinase, die an der Pathogenese der Parkinson-Krankheit (PD) beteiligt ist {svg_1}. Es wurde in Studien verwendet, um die Rolle von LRRK2 bei PD zu verstehen und potenzielle krankheitsmodifizierende Behandlungen zu entwickeln. Die Fähigkeit der Verbindung, die LRRK2-Kinaseaktivität zu hemmen, wurde mit einer Reduktion der Phosphorylierung von endogenem Rab10 und Rab12 in Verbindung gebracht, was Auswirkungen auf den Schweregrad und das Fortschreiten von PD haben könnte {svg_2}.

Modellierung neurodegenerativer Erkrankungen

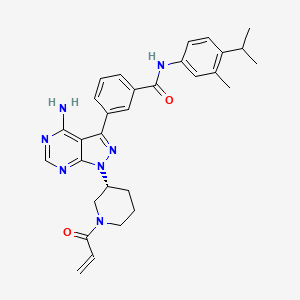

Aufgrund seiner Rolle bei der Modulation der LRRK2-Aktivität hat This compound Anwendungen bei der Erstellung von Modellen neurodegenerativer Erkrankungen, die über PD hinausgehen, wie z. B. Alzheimer-Krankheit und multisystemische Atrophie. Diese Modelle helfen beim Verständnis von Krankheitsmechanismen und beim Testen therapeutischer Interventionen {svg_3}.

Studien zur Immunantwort

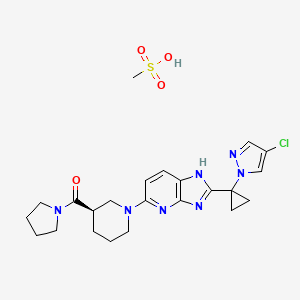

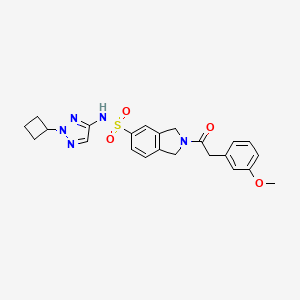

This compound: hat sich gezeigt, dass es Immunreaktionen beeinflusst, indem es die LRRK2-vermittelte Rab10-Phosphorylierung an Endolysosomen in phagozytischen Zellen moduliert. Dies hat Auswirkungen auf Studien zur angeborenen Immunaktivierung und ihrer Assoziation mit neurodegenerativen Erkrankungen {svg_4}.

Biomarkerentwicklung

Die Verbindung war entscheidend für die Entwicklung pharmakodynamischer Biomarker für die LRRK2-verknüpfte angeborene Immunaktivierung. Das Serumverhältnis von phosphoryliertem Rab10 zu Gesamt-Rab10 dient als neuartiger Biomarker, der potenziell therapeutische Strategien für PD lenkt {svg_5}.

Forschung zur Nierenfunktion

In Tierstudien wurde beobachtet, dass die durch This compound induzierte LRRK2-Hemmung reversible, nicht-schädliche Nierenveränderungen verursacht. Dies deutet auf seine Nützlichkeit bei der Untersuchung der Nierenfunktion und der Auswirkungen von Kinase-Inhibitoren auf die Nierenphysiologie hin {svg_6}.

Forschung zu entzündlichen Erkrankungen

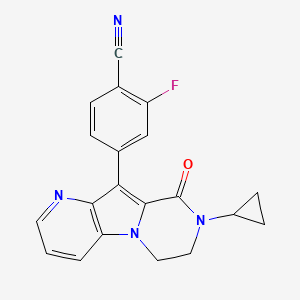

Die Modulation der LRRK2-Aktivität durch This compound kann zur Untersuchung verschiedener entzündlicher Erkrankungen genutzt werden. Seine Auswirkungen auf die Neutrophilen-Entgranulation und antigene Reaktionen bieten Einblicke in entzündliche Pfade und potenzielle Behandlungen {svg_7}.

Arzneimittelverabreichung und Pharmakokinetik

Die Forschung an This compound erstreckt sich auch auf die Untersuchung von Arzneimittelverabreichungssystemen, insbesondere auf die Frage, wie die Verbindung die Blut-Hirn-Schranke passiert. Seine Pharmakokinetik und orale Bioverfügbarkeit sind wichtige Bereiche, die für die Entwicklung von in das ZNS eindringenden Medikamenten von Interesse sind {svg_8}.

Profiling von Kinase-Inhibitoren

Schließlich dient This compound als Referenzverbindung beim Profiling der Selektivität und Potenz anderer Kinase-Inhibitoren. Sein gut charakterisiertes Hemmprofil hilft beim Vergleich und der Entwicklung neuer Kinase-gerichteter Medikamente {svg_9}.

Safety and Hazards

Zukünftige Richtungen

While PFE-360 has shown some promise as a potential treatment for Parkinson’s disease, the results have been mixed. Chronic LRRK2 inhibition using this compound only induced a marginal effect on motor function in an AAV-α-synuclein overexpression rat model . Therefore, the reported beneficial effects of LRRK2 inhibition in similar α-synuclein overexpression rodent models must be considered with prudence and additional studies are warranted in alternative α-synuclein-based models .

Wirkmechanismus

Target of Action

PFE-360, also known as PF-06685360, is a potent, selective, and orally active inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in both familial and sporadic forms of Parkinson’s disease .

Mode of Action

This compound interacts with LRRK2 by inhibiting its kinase activity. The compound has a mean IC50 value of 2.3 nM in vivo, indicating its high potency . This inhibition of LRRK2 kinase activity is the primary mode of action of this compound.

Biochemical Pathways

It is known that lrrk2, the target of this compound, is involved in several cellular processes, including vesicle trafficking, autophagy, and mitochondrial function . Therefore, it can be inferred that this compound may influence these pathways through its inhibition of LRRK2.

Pharmacokinetics

The pharmacokinetics of this compound involve its ability to penetrate the blood-brain barrier, which is crucial for its effectiveness in treating neurological disorders like Parkinson’s disease . The compound is administered orally and has been tested at dosages of 4 mg/kg and 7.5 mg/kg . .

Result of Action

The primary result of this compound’s action is the significant decrease in the LRRK2-pSer935/total LRRK2 ratio, both 1 hour and 12 hours after dosing . This indicates the effective inhibition of LRRK2 activity by this compound.

Action Environment

It’s worth noting that the compound’s ability to penetrate the blood-brain barrier allows it to act effectively within the central nervous system .

Biochemische Analyse

Biochemical Properties

PFE-360 (PF-06685360) is known to interact with the LRRK2 enzyme, a protein kinase that plays a crucial role in cellular processes . The compound acts as an inhibitor, effectively decreasing LRRK2’s phosphorylation levels . This interaction is significant as mutations in the LRRK2 gene are one of the most commonly known genetic causes of Parkinson’s disease .

Cellular Effects

This compound (PF-06685360) has been observed to have various effects on cells. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been reported to reduce the LRRK2-pSer935/total LRRK2 ratio in animal models . This ratio is known to be elevated in Parkinson’s patients, indicating that this compound (PF-06685360) could potentially have therapeutic effects in such conditions .

Molecular Mechanism

The molecular mechanism of action of this compound (PF-06685360) involves its binding interactions with the LRRK2 enzyme . As an inhibitor, it blocks the activity of this enzyme, leading to a decrease in LRRK2’s phosphorylation levels . This can result in changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound (PF-06685360) have been observed to change over time

Dosage Effects in Animal Models

In animal models, the effects of this compound (PF-06685360) have been observed to vary with different dosages . For instance, in a study involving female Sprague Dawley rats, it was found that a dosage of 4 mg/kg and 7.5 mg/kg effectively reduced the LRRK2-pSer935/total LRRK2 ratio .

Metabolic Pathways

The specific metabolic pathways that this compound (PF-06685360) is involved in are not clearly defined in the current literature. Given its interaction with the LRRK2 enzyme, it is likely that it plays a role in the metabolic pathways associated with this enzyme .

Transport and Distribution

The transport and distribution of this compound (PF-06685360) within cells and tissues are not clearly defined in the current literature. It is known to be a brain-penetrated compound, suggesting that it can cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound (PF-06685360) is not clearly defined in the current literature. Given its role as an inhibitor of the LRRK2 enzyme, it is likely that it localizes to the same subcellular compartments as this enzyme .

Eigenschaften

IUPAC Name |

1-methyl-4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-21-9-11(6-12(21)7-17)13-8-18-15-14(13)16(20-10-19-15)22-2-4-23-5-3-22/h6,8-10H,2-5H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQTYHISVSPMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)C2=CNC3=C2C(=NC=N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of PFE-360?

A1: this compound acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) kinase activity. [, , ] This is significant because hyper-activated LRRK2 is implicated in both the susceptibility to and progression of Parkinson's disease. [, ]

Q2: How does this compound affect LRRK2 downstream signaling?

A2: Inhibiting LRRK2 kinase activity with this compound has been shown to reduce the phosphorylation of downstream targets, including Rab10 and itself (autophosphorylation at S1292). [, ] These phosphorylation events are thought to play a role in LRRK2's pathological effects in Parkinson's disease. Additionally, this compound has been shown to increase anterograde axonal transport and presynaptic targeting of α-synuclein, another protein implicated in Parkinson's disease. [, ]

Q3: Are there any non-invasive ways to measure this compound's effect on LRRK2 activity?

A3: Yes, research suggests that this compound treatment leads to measurable changes in LRRK2-related markers within various biofluids. These include reduced pS935-LRRK2 and pRab10 proteins in blood mononuclear cells, decreased exosome LRRK2 protein and di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate in urine, and reduced exosome LRRK2 and pS1292-LRRK2 protein in cerebrospinal fluid. [, ] These findings provide potential non-invasive methods for monitoring this compound's impact on LRRK2 activity.

Q4: What are the potential benefits of using this compound in Parkinson’s disease models?

A4: In vitro and in vivo studies have demonstrated the potential benefits of this compound in models of Parkinson's disease. For instance, this compound treatment has shown to partially rescue disease-associated phenotypes in midbrain-like simplified brain organoids (simBOs) derived from LRRK2G2019S patient cells, including increasing the number of dopaminergic neurons and reducing autophagy levels. []

Q5: Were there any noticeable effects of this compound on lung tissue in preclinical studies?

A5: Interestingly, preclinical studies in non-human primates revealed that this compound, alongside other LRRK2 inhibitors, induced mild cytoplasmic vacuolation of type II pneumocytes in the lungs. [, ] Importantly, these morphological changes appear to be reversible upon drug withdrawal and did not result in measurable pulmonary deficits. [, ] Further research is necessary to fully understand the implications of these findings.

Q6: What is the significance of using simplified brain organoids (simBOs) in studying this compound's effects?

A6: simBOs offer a valuable tool for studying the effects of compounds like this compound in a more physiologically relevant context compared to traditional two-dimensional cell cultures. [] These 3D models better recapitulate the cellular complexity and interactions of the brain, allowing for a more accurate assessment of this compound's therapeutic potential.

Q7: What are the limitations of current research on this compound in the context of Parkinson’s disease?

A7: While promising, the research on this compound's therapeutic potential for Parkinson's disease is still in its early stages. For instance, one study using an AAV-α-synuclein rat model found that chronic this compound treatment only had a marginal effect on motor function and did not significantly affect neurodegenerative processes. [] Further research is crucial to fully elucidate its efficacy and safety profile in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)

![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)